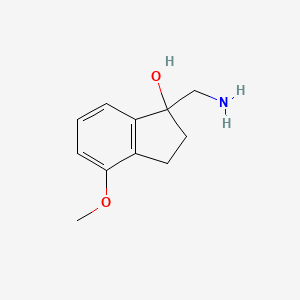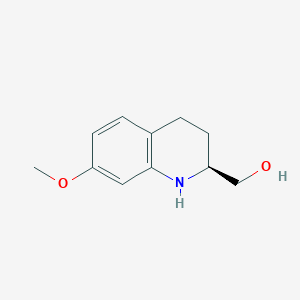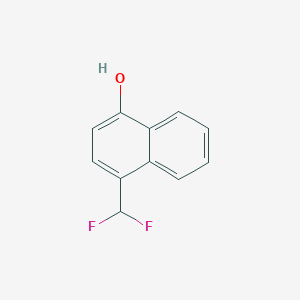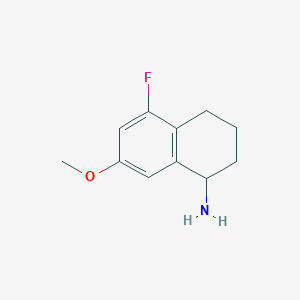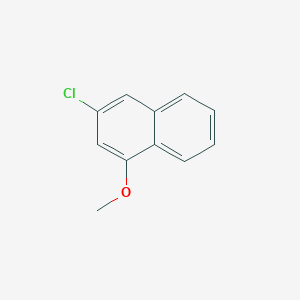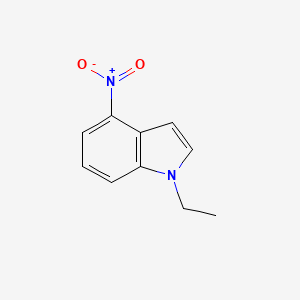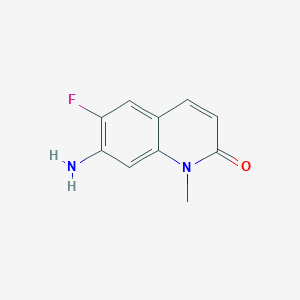
3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with a fluorine atom and a nitrile group, along with a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . This intermediate can then be reacted with 4-fluorobenzonitrile under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: In chemistry, 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrile group can influence its binding affinity and reactivity with enzymes and receptors. The 1,3-dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity.
相似化合物的比较
1,3-Dioxolane: A simpler analog without the fluorobenzonitrile moiety.
4-Fluorobenzonitrile: Lacks the 1,3-dioxolane ring.
1,3-Dioxane: Similar ring structure but with different substituents.
Uniqueness: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is unique due to the combination of the 1,3-dioxolane ring and the fluorobenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 |
InChI 键 |
UDCKPYMZVFAASD-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


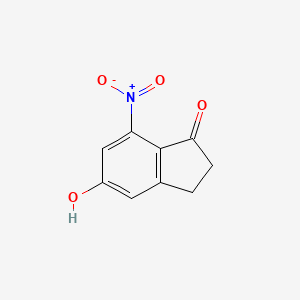

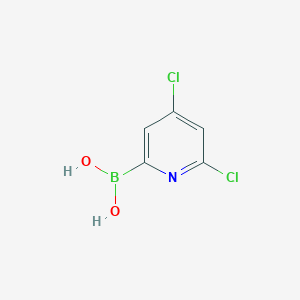
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
